

Application Notes and Protocols for Reactions Involving Trimethoxymethane

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Introduction

Trimethoxymethane, also known as trimethyl orthoformate (TMOF), is the simplest orthoester with the formula HC(OCH₃)₃.[1][2] It is a versatile and indispensable reagent in the fields of organic synthesis, medicinal chemistry, and drug development.[3] As a colorless liquid with a pungent odor, TMOF serves multiple roles, most notably as a dehydrating agent, a precursor for acetal formation, a formylating agent, and, in modern applications, a source of methyl radicals.[1][3][4] Its utility is prominent in the synthesis of a wide array of compounds, including antibiotics, sulfa drugs, fungicides like azoxystrobin, and essential nutrients such as Vitamin B1.[3][4] This document provides detailed application notes, safety protocols, and experimental setups for key reactions involving **trimethoxymethane**.

Safety, Handling, and Physical Properties

Trimethoxymethane is a highly flammable liquid and vapor that causes serious eye irritation and may cause respiratory irritation.[5][6] Proper safety precautions are mandatory. All operations should be conducted in a well-ventilated fume hood, and all metal parts of the equipment must be grounded to prevent static discharge.[5][7] It is also moisture-sensitive, requiring storage in a tightly closed container in a dry, cool place away from heat and ignition sources.[6][7]

Table 1: Physical and Safety Data for **Trimethoxymethane**



Property	Value	Source(s)
Chemical Formula	C4H10O3	[5]
Molar Mass	106.12 g/mol	[5]
Appearance	Colorless liquid	[1]
Boiling Point	100.6 °C	[2][4]
Density	0.9676 g/cm ³	[2][4]
Flash Point	13 °C (55 °F)	[4]
CAS Number	149-73-5	[5]
Hazards	H225 (Highly flammable), H319 (Causes serious eye irritation)	[5]
Personal Protective Equipment	Safety glasses, protective gloves, lab coat	[5][7]
Incompatible Materials	Strong oxidizing agents, acids	[7]
Storage	Store in a cool, dry, well- ventilated area away from heat sources.	[5][6]
Disposal	Dispose of contents/container to an approved waste disposal plant.	[7]

Core Applications in Synthesis Acetal Formation (Carbonyl Protection)

One of the most common applications of **trimethoxymethane** is the protection of aldehydes and ketones via the formation of dimethyl acetals.[8] The reaction is typically catalyzed by acid and driven to completion by TMOF, which also acts as a dehydrating agent, reacting with the water byproduct to form methanol and methyl formate.[4][8] This method is valued for its mild



conditions and chemoselectivity, often allowing for the protection of aldehydes in the presence of ketones.[8]

Radical Methylation

In a modern application, **trimethoxymethane** serves as a convenient and effective methyl source for the radical methylation of (hetero)aryl chlorides.[1] This process, often utilizing nickel/photoredox dual catalysis, proceeds under mild conditions.[1] TMOF undergoes β -scission to release a methyl radical, which then participates in the cross-coupling reaction, offering a practical alternative to harsher traditional methylation methods.[1]

Dehydrating Agent in Esterifications

Trimethoxymethane is an effective dehydrating agent used to drive equilibrium-limited reactions, such as Fischer esterifications, to completion.[4] It scavenges the water produced during the reaction, thereby increasing the yield of the desired ester product.[4] It is also used as a drying agent in reactions sensitive to moisture.[9]

Experimental Protocols

Protocol 1: Acetalization of an Aldehyde

This protocol details the acid-catalyzed formation of a dimethyl acetal from a substituted benzaldehyde using **trimethoxymethane**. This reaction is fundamental for protecting carbonyl groups during multi-step syntheses.

Table 2: Quantitative Data for Acetalization of 4-Methoxybenzaldehyde



Reagent/Parameter	Amount/Value	Moles	Notes
4- Methoxybenzaldehyde	(as per specific need)	1.0 equiv	Starting material
Trimethoxymethane	1.2 - 2.0 equiv	1.2 - 2.0 equiv	Reagent and dehydrating agent
Methanol	(as solvent)	-	Ensure anhydrous conditions
(±)-Camphor-10- sulfonic acid	0.1 equiv	0.1 equiv	Catalyst
Reaction Time	16 hours	-	Varies based on substrate
Temperature	Reflux	-	Typically ~65°C for methanol
Work-up	Neutralization (NaHCO ₃)	-	Quenches the acid catalyst
Purification	Column Chromatography	-	To isolate the pure acetal

Data adapted from representative procedures.[9][10]

Methodology:

- Setup: Equip a flame-dried round-bottomed flask with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere.[9]
- Reagent Addition: Charge the flask with the aldehyde (1.0 equiv), anhydrous methanol (as solvent), and trimethoxymethane (1.5 equiv).[9]
- Catalyst Addition: Add the acid catalyst, such as (±)-camphor-10-sulfonic acid (0.1 equiv).[9]
- Reaction: Heat the mixture to reflux and stir for 16 hours or until TLC analysis indicates complete consumption of the starting aldehyde.[9]



- Work-up: Cool the reaction to room temperature and carefully neutralize the acid by adding solid sodium bicarbonate until effervescence ceases.[9]
- Isolation: Remove the solvent under reduced pressure using a rotary evaporator.[9]
- Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure dimethyl acetal.[9]

Protocol 2: Enantioselective Acetal Formation via Nickel Catalysis

This advanced protocol describes the synthesis of an enantiomerically enriched acetal using a chiral nickel catalyst, highlighting the use of **trimethoxymethane** in asymmetric synthesis.[1] [11]

Table 3: Quantitative Data for Enantioselective Acetal Formation

Reagent/Parameter	Amount	Moles (Equiv)	Source
N-Azidoacetyl-1,3- thiazolidine-2-thione	(example substrate)	1.0 equiv	[1]
[(R)-DTBM- SEGPHOS]NiCl ₂	110 mg	0.85 mmol (1 equiv)	[11]
Trimethoxymethane	1.3 mL	12 mmol (1.2 equiv)	[11]
Triethylsilyl triflate (TESOTf)	3.2 mL	14 mmol (1.4 equiv)	[11]
2,6-Lutidine	1.75 mL	15 mmol (1.5 equiv)	[11]
Dichloromethane (DCM)	20 mL	-	[11]
Reaction Time	2 hours	-	[11]
Temperature	-40 °C	-	[11]
Yield	High	-	[1]



Methodology:

- Catalyst Preparation: In an oven-dried flask under N₂, prepare the [(R)-DTBM-SEGPHOS]NiCl₂ catalyst by reacting (R)-DTBM-SEGPHOS with NiCl₂ in acetonitrile at reflux for 16 hours.[11]
- Reaction Setup: In a separate flame-dried flask under N₂, dissolve the N-acyl thiazinane-2-thione substrate (1.0 equiv) and the chiral Ni catalyst in freshly distilled dichloromethane.[11]
- Reagent Addition: Add trimethoxymethane (1.2 equiv). Cool the resulting mixture to -40 °C using an acetonitrile/liquid N₂ bath.[11]
- Initiation: Add triethylsilyl triflate (1.4 equiv), stir for 5 minutes, and then add freshly distilled 2,6-lutidine (1.5 equiv).[11]
- Reaction: Stir the mixture at -40 °C for 2 hours.[11]
- Work-up: Quench the reaction with deionized water. Extract the aqueous layer with dichloromethane.[11]
- Purification: Dry the combined organic extracts over MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography to obtain the enantiomerically pure 2-azido-3,3-dimethoxypropanamide.[1][11]

Visualized Workflows and Mechanisms

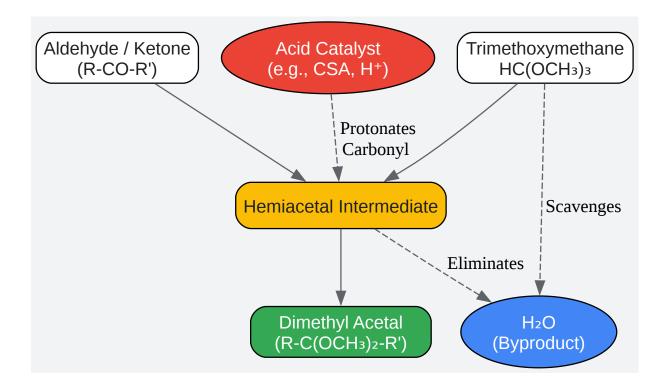
The following diagrams illustrate typical workflows and reaction concepts involving **trimethoxymethane**.



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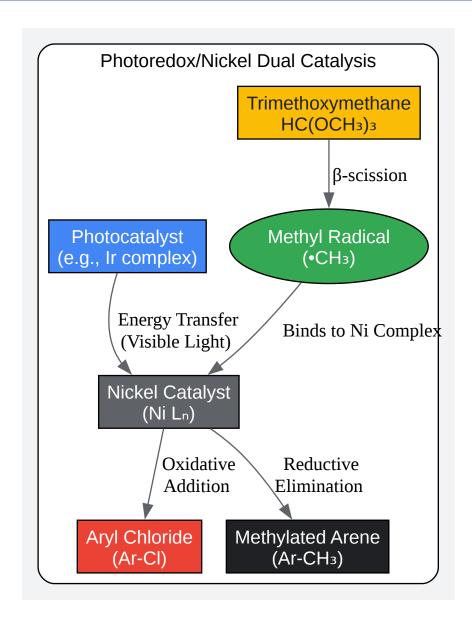
Caption: A generalized workflow for organic synthesis reactions involving trimethoxymethane.



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Caption: The reaction pathway for acid-catalyzed acetal formation using trimethoxymethane.





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Caption: A simplified logical diagram of radical methylation using TMOF and dual catalysis.

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